N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide
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Overview
Description
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group, a thiadiazole ring, and a prop-2-en-1-yloxybenzamide moiety. It has garnered interest in scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic substitution reactions.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate compounds with appropriate benzoyl chlorides under basic conditions.
Final Coupling: The final step involves coupling the thiadiazole intermediate with the benzamide derivative under suitable conditions to form the target compound.
Chemical Reactions Analysis
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like halides or amines.
Scientific Research Applications
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide can be compared with other thiadiazole derivatives:
N-(4-nitrophenyl)acetohydrazonoyl bromide: This compound is also a thiadiazole derivative with antimicrobial properties.
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and have been studied for their potential as antimicrobial and anticancer agents.
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17N3O3S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C19H17N3O3S/c1-3-12-25-16-10-6-14(7-11-16)18(23)21-19-20-17(22-26-19)13-4-8-15(24-2)9-5-13/h3-11H,1,12H2,2H3,(H,20,21,22,23) |
InChI Key |
RBUKAYIISWKOPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
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